![molecular formula C10H9ClO3 B068420 6-Chloro-chroman-3-carboxylic acid CAS No. 164265-01-4](/img/structure/B68420.png)
6-Chloro-chroman-3-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of chroman derivatives, including those related to 6-chloro-chroman-3-carboxylic acid, involves a variety of chemical reactions and synthetic strategies. For example, a study detailed the synthesis and properties of related chroman derivatives, highlighting the use of NMR spectroscopy and X-ray crystallography for structural determination (Barili et al., 2001). Additionally, the optimization of synthetic routes for chromone-2-carboxylic acids demonstrates the efficiency improvements in the synthesis of chroman-based compounds (Cagide et al., 2019).
Molecular Structure Analysis
The molecular structure of chroman derivatives, including those similar to this compound, has been determined using various analytical techniques. For instance, the molecular structure of a related compound was elucidated through X-ray crystallography, revealing its monoclinic space group and unit cell dimensions (Barili et al., 2001).
Chemical Reactions and Properties
Chemical transformations of chroman derivatives are crucial for their application in medicinal chemistry and other fields. Research has explored the chemical transformations of analogous compounds, such as the synthesis and reactions of amino- and chloro-substituted benzotriazole-carboxylic acids, highlighting the versatility of these molecules in chemical synthesis (Vasin et al., 2013).
Physical Properties Analysis
The physical properties of chroman derivatives, like solubility, melting points, and crystal structure, are influenced by their chemical composition and structure. These properties are essential for determining the compounds' applications in various scientific and industrial fields.
Chemical Properties Analysis
The chemical properties of this compound and related compounds, such as reactivity, stability, and potential for forming derivatives, make them valuable in synthetic organic chemistry. Their ability to participate in various chemical reactions enables the development of complex organic molecules with potential pharmacological activities.
- Synthesis and properties of chroman derivatives (Barili et al., 2001)
- Optimization of synthetic routes for chromone-2-carboxylic acids (Cagide et al., 2019)
- Chemical transformations of benzotriazole-carboxylic acid derivatives (Vasin et al., 2013)
Scientific Research Applications
Synthetic Optimization and Discovery of Multitarget-Directed Ligands
The study by Cagide et al. (2019) optimized the synthesis of chromone-2-carboxylic acids, which are structurally similar to 6-Chloro-chroman-3-carboxylic acid. This optimization is crucial for the discovery of chromone-based multitarget-directed ligands, offering a fast, safe, and cost-effective method, and emphasizing the importance of chromone scaffolds in drug discovery (Cagide, Oliveira, Reis, & Borges, 2019).
Structural Studies and Synthesis Optimization
Barili et al. (2001) explored the synthesis and properties of closely related compounds, providing insights into the molecular structure of these compounds through NMR spectroscopy and X-ray crystallography. Understanding these structural aspects is pivotal for further applications in scientific research (Barili, Valenti, Artali, Bombieri, & Da re, 2001).
Building Blocks for Pharmaceutical Agents
Zhang et al. (2004) synthesized novel, optically active 6-substituted 2-(aminomethyl)chromans from chroman 2-carboxylic acid precursors, demonstrating their utility as building blocks for the synthesis of pharmaceutical agents. This research underscores the importance of such compounds in developing new therapeutic solutions (Zhang, Reeves, Bi, Dally, Ladouceur, BullockWilliam, & Chin, 2004).
Chromium(III) Complex as Insulin-Mimetic Agent
Yasarawan et al. (2013) synthesized a new complex of chromium(III) and 1-hydroxy-2-pyridinone-6-carboxylic acid, highlighting its potential as an insulin-mimetic agent. The study provides detailed insights into the preparation routes, structural properties, and the in vivo efficacy of the complex in lowering plasma glucose levels (Yasarawan, Thipyapong, Sirichai, & Ruangpornvisuti, 2013).
Safety and Hazards
The safety data sheet for a similar compound, Chroman-3-carboxylic acid, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Mechanism of Action
Target of Action
Similar compounds such as 6-fluoro-chroman-2-carboxylic acids (fccas) are known to be pivotal chiral building blocks in the pharmaceutical industry .
Mode of Action
They are produced by the catalysis of two esterases, EstS and EstR, isolated from Geobacillus thermocatenulatus . The highly enantioselective mechanisms were revealed by molecular simulations .
Result of Action
Chromone-3-carboxylic acid, a related compound, has been associated with various biological activities, including anticancer activity, interleukin 5 inhibition, monoamine oxidase inhibition, and affinity for adenosine receptors a2b .
properties
IUPAC Name |
6-chloro-3,4-dihydro-2H-chromene-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c11-8-1-2-9-6(4-8)3-7(5-14-9)10(12)13/h1-2,4,7H,3,5H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLYAMDODADLNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C=C(C=C2)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585339 |
Source
|
Record name | 6-Chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
164265-01-4 |
Source
|
Record name | 6-Chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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